molecular formula C12H10F3NO B2573475 {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine CAS No. 871706-85-3

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine

Cat. No.: B2573475
CAS No.: 871706-85-3
M. Wt: 241.213
InChI Key: IILPHDFBPOMDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine is an organic compound with the molecular formula C12H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with suitable amines. One common method is the reductive amination of the aldehyde using phenylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methanamine
  • {5-[4-(Trifluoromethyl)phenyl]furan-2-yl}methanamine
  • {5-[3-(Trifluoromethyl)phenyl]thiophene-2-yl}methanamine

Uniqueness

The unique combination of the trifluoromethyl group and the furan ring in {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILPHDFBPOMDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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